molecular formula C22H22O2 B12550760 1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) CAS No. 143522-20-7

1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)

Cat. No.: B12550760
CAS No.: 143522-20-7
M. Wt: 318.4 g/mol
InChI Key: UHKIBCJGDYEUQN-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methyleneoxy) core with two 4-methylbenzene groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) typically involves the reaction between 1,3-bis(bromomethyl)benzene and 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol/water solution, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene): Similar structure but with a 1,4-phenylenebis(methyleneoxy) core.

    1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-chlorobenzene): Similar structure but with 4-chlorobenzene groups instead of 4-methylbenzene.

Uniqueness

1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of 4-methylbenzene groups. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

143522-20-7

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-bis[(4-methylphenoxy)methyl]benzene

InChI

InChI=1S/C22H22O2/c1-17-6-10-21(11-7-17)23-15-19-4-3-5-20(14-19)16-24-22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3

InChI Key

UHKIBCJGDYEUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C

Origin of Product

United States

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